All information regarding the use of this CRM can be found on the certificate of analysis.

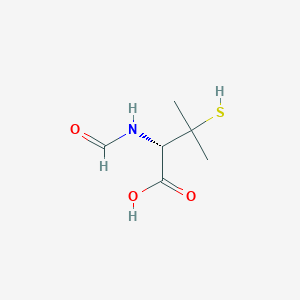

D-Valine, N-formyl-3-mercapto-

CAS No.: 13833-89-1

Cat. No.: VC8020751

Molecular Formula: C6H11NO3S

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13833-89-1 |

|---|---|

| Molecular Formula | C6H11NO3S |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid |

| Standard InChI | InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |

| Standard InChI Key | ANCLDHSEMKEXLS-BYPYZUCNSA-N |

| Isomeric SMILES | CC(C)([C@H](C(=O)O)NC=O)S |

| SMILES | CC(C)(C(C(=O)O)NC=O)S |

| Canonical SMILES | CC(C)(C(C(=O)O)NC=O)S |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

D-Valine, N-formyl-3-mercapto- (CAS: 13833-89-1) is a sulfur-containing chiral compound with the molecular formula . Its structure integrates a valine backbone modified by a formyl group (-CHO) at the amino terminus and a thiol group (-SH) at the third carbon (Table 1). The compound’s molecular weight is 177.22 g/mol, and it exhibits chirality due to the D-configuration of the valine moiety.

Table 1: Key Chemical Properties of D-Valine, N-Formyl-3-Mercapto-

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.22 g/mol |

| CAS Registry Number | 13833-89-1 |

| Functional Groups | Formyl (-CHO), Thiol (-SH) |

| Chirality | D-configuration |

The thiol group confers redox activity, enabling participation in disulfide bond formation and metal chelation, while the formyl group enhances electrophilicity, facilitating nucleophilic reactions .

Stereochemical Considerations

Synthesis and Production Methods

Microbial and Enzymatic Synthesis

Industrial production of D-Valine, N-formyl-3-mercapto- predominantly employs microbial processes due to their high enantioselectivity. Key methods include:

-

Asymmetric Degradation of Racemic Mixtures: Microbial strains such as Pseudomonas putida selectively metabolize L-valine from DL-valine, enriching the D-enantiomer.

-

Enzymatic Hydrolysis: D-aminoacylase enzymes catalyze the stereoselective hydrolysis of N-acyl-DL-valine, yielding D-valine derivatives. Subsequent formylation and thiolation steps introduce the functional groups .

Chemical Modification Pathways

Post-synthetic modifications involve:

-

Formylation: Treatment of D-valine with formic acid or acetic-formic anhydride under controlled pH conditions.

-

Thiolation: Introduction of the mercapto group via nucleophilic substitution using thiourea or hydrogen sulfide .

Biological Activities and Mechanisms

Chelation and Detoxification

The thiol group enables D-Valine, N-formyl-3-mercapto- to bind heavy metals (e.g., lead, mercury) through coordinate covalent bonds, forming stable complexes excreted renally. This mechanism parallels that of D-penicillamine, a therapeutic agent for Wilson’s disease .

GPCR-Mediated Immune Modulation

Table 2: Comparative Bioactivity of D-Amino Acid Derivatives

| Compound | Target Receptor | Biological Effect |

|---|---|---|

| D-Tryptophan | GPR109B | Neutrophil chemotaxis |

| D-Phenylalanine | GPR109B | Calcium mobilization |

| D-Valine, N-formyl-3-M | Hypothetical | Putative immune modulation |

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

As a chiral building block, this compound is utilized in synthesizing:

-

Antitumor Agents: Thiol-containing compounds often disrupt redox homeostasis in cancer cells.

-

Antibiotics: Structural analogs show efficacy against multidrug-resistant bacteria .

Agricultural Chemistry

The thiol group’s reactivity supports its use in pesticide formulations, targeting sulfhydryl-containing enzymes in pests.

| Compound | Hazard |

|---|---|

| DL-Penicillamine HCl | Skin irritation, acute toxicity |

| D-Valine, N-formyl-3-M | Potential sensitizer (analogous data) |

Comparative Analysis with Structural Analogs

D-Penicillamine vs. D-Valine, N-Formyl-3-Mercapto-

-

Similarities: Both feature thiol groups and chiral centers, enabling metal chelation.

-

Differences: The formyl group in D-Valine, N-formyl-3-mercapto- enhances electrophilicity, broadening its reactivity in synthetic applications .

Future Research Directions

-

GPCR Interaction Studies: Elucidate whether D-Valine, N-formyl-3-mercapto- activates GPR109B or related receptors.

-

Therapeutic Efficacy Trials: Evaluate its potential in heavy metal detoxification and antimicrobial therapy.

-

Synthetic Optimization: Develop greener catalytic methods to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume